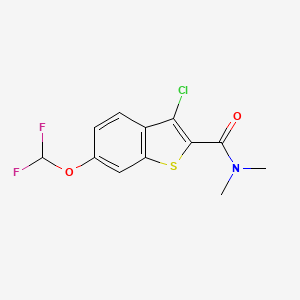![molecular formula C19H22BrNO2 B10893657 N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide](/img/structure/B10893657.png)
N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: is an organic compound with a complex structure that includes a bromophenyl group and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Coupling Reaction: The bromophenyl intermediate is then coupled with a phenoxyacetamide derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Product Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability or electronic conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phenoxyacetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-BROMOPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of a 1-methylbutyl group.
N-(3-CHLOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-FLUOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and fluoro- analogs. Additionally, the 1-methylbutyl group provides steric hindrance, influencing the compound’s interaction with molecular targets.
Eigenschaften
Molekularformel |
C19H22BrNO2 |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2-(4-pentan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H22BrNO2/c1-3-5-14(2)15-8-10-18(11-9-15)23-13-19(22)21-17-7-4-6-16(20)12-17/h4,6-12,14H,3,5,13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
LRNNMYIJOLSECP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propoxybenzamide](/img/structure/B10893577.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10893585.png)
methanone](/img/structure/B10893601.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B10893620.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B10893628.png)
![2-Amino-1-(4-chlorophenyl)-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10893642.png)
![(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10893653.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893665.png)
![1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893668.png)

![1-(2-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10893684.png)
![2-(1H-imidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10893697.png)
